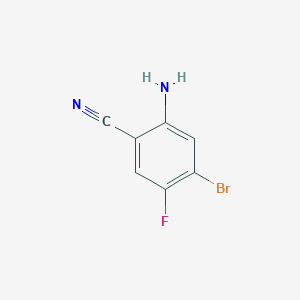

2-Amino-4-bromo-5-fluorobenzonitrile

Übersicht

Beschreibung

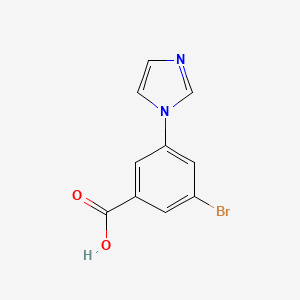

2-Amino-4-bromo-5-fluorobenzonitrile is a benzonitrile derivative, bearing a bromide and a fluoride at the 2- and 5-positions . It is used as a precursor for the synthesis of TADF dyes in OLED applications and APIs in antitumor and anti-inflammatory applications .

Synthesis Analysis

The synthesis of 2-Amino-4-bromo-5-fluorobenzonitrile involves several steps. It is synthesized from 2-Bromo-5-fluorobenzonitrile, which is used in the synthesis of pyrimidine functional compounds acting as GABAAα2/α3 binding site agonists used in the treatment of anxiety disorders . The ortho-positioning of the amine and nitrile substituents makes 2-amino-5-fluorobenzonitrile an ideal precursor for synthesizing heterocyclic compounds .Molecular Structure Analysis

The molecular structure of 2-Amino-4-bromo-5-fluorobenzonitrile is represented by the linear formula C7H4BrFN2 . It has a molecular weight of 215.02 . The InChI code for this compound is 1S/C7H4BrFN2/c8-5-2-7(11)4(3-10)1-6(5)9/h1-2H,11H2 .Chemical Reactions Analysis

The bromide and fluoride substituents display different reactivities, thus enabling selective substitution reactions . 2-Amino-5-fluorobenzonitrile reacts with aminoethanol derivatives catalyzed by zinc chloride, yielding oxazoline ligands for use in Cu-catalyzed enantioselective nitroaldol reactions .Physical And Chemical Properties Analysis

2-Amino-4-bromo-5-fluorobenzonitrile is a white to yellow solid . The storage temperature is between 2-8°C .Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Transformations

Synthesis of Halogenated Benzonitriles : 2-Amino-4-bromo-5-fluorobenzonitrile has been utilized in the synthesis of various halogenated benzonitriles. For example, the synthesis of 2-bromo-3-fluorobenzonitrile was achieved through the bromodeboronation of 2-cyano-6-fluorophenylboronic acid, demonstrating the compound's role in halogen substitution reactions (Szumigala et al., 2004).

Synthesis of Complex Compounds : The compound has been used as a precursor for the synthesis of more complex structures. For instance, its use in the facile synthesis of 3-Bromo-2-fluorobenzoic Acid highlights its versatility in multiple-step chemical syntheses (Zhou Peng-peng, 2013).

Role in Carbon Dioxide Fixation : A study demonstrated the use of 2-amino-5-fluorobenzonitrile in the chemical fixation of CO2 to produce quinazoline-2,4(1H,3H)-diones. This application is significant in the field of green chemistry and carbon capture technologies (Kimura et al., 2012).

Applications in Imaging and Diagnostics

- PET Radioligand Synthesis : 2-Amino-4-bromo-5-fluorobenzonitrile has been employed in the synthesis of precursors for PET (Positron Emission Tomography) radioligands. This is crucial for medical imaging and diagnostic applications (Gopinathan et al., 2009).

Material Science and Corrosion Inhibition

- Corrosion Inhibition Properties : Derivatives of 2-aminobenzene-1,3-dicarbonitriles, closely related to 2-amino-4-bromo-5-fluorobenzonitrile, have been investigated for their corrosion inhibition properties on mild steel. This indicates the potential use of similar compounds in protective coatings and industrial applications (Verma et al., 2015).

Safety and Hazards

The safety information for 2-Amino-4-bromo-5-fluorobenzonitrile indicates that it is necessary to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes . Personal protective equipment should be used, including chemical impermeable gloves . It is also important to ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .

Wirkmechanismus

Target of Action

It is known that bromide and fluoride substituents display different reactivities, thus enabling selective substitution reactions .

Mode of Action

2-Amino-4-bromo-5-fluorobenzonitrile interacts with its targets through a process of selective substitution reactions. The bromide and fluoride substituents on the compound display different reactivities, which enables these selective substitution reactions .

Biochemical Pathways

The compound’s selective substitution reactions suggest that it may influence various biochemical pathways depending on the specific targets it interacts with .

Result of Action

Given its selective substitution reactions, it can be inferred that the compound may induce changes at the molecular and cellular levels depending on the specific targets it interacts with .

Action Environment

It is known that the compound should be stored at temperatures between 2-8°c , suggesting that temperature could be an important environmental factor influencing its stability.

Eigenschaften

IUPAC Name |

2-amino-4-bromo-5-fluorobenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4BrFN2/c8-5-2-7(11)4(3-10)1-6(5)9/h1-2H,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AMRIILMGUNADTD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1F)Br)N)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4BrFN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Amino-4-bromo-5-fluorobenzonitrile | |

Retrosynthesis Analysis

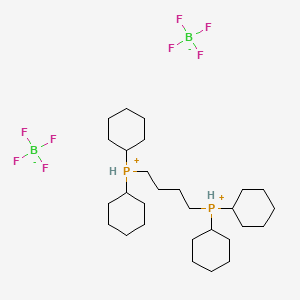

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(Z)-2-[(2-Methoxy-2-oxoethoxy)imino]-3-oxobutanoic acid 1,1-dimethylethyl ester](/img/structure/B1383051.png)

![Ethyl 5,6,7,8-tetrahydro-4H-thiazolo[4,5-d]azepine-2-carboxylate hydrochloride](/img/structure/B1383065.png)

![tert-Butyl 4-benzyl-1-oxa-4,8-diazaspiro[5.5]undecane-8-carboxylate](/img/structure/B1383066.png)

![6-Bromo-[1,2,4]triazolo[1,5-a]pyridine-8-carboxylic acid](/img/structure/B1383069.png)

![8-Azaspiro[bicyclo[3.2.1]octane-3,4'-imidazolidine]-2',5'-dione hydrochloride](/img/structure/B1383072.png)